molecular formula C20H20F2N2O3 B6006410 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6006410
M. Wt: 374.4 g/mol
InChI Key: IZGMRRRWLVYGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as DFHO, is a novel compound with potential applications in scientific research. DFHO belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor growth. It also inhibits the replication of HIV and hepatitis C virus by targeting viral enzymes. 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been found to induce apoptosis in cancer cells, which may be mediated by the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects, depending on the target cells and tissues. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth. In addition, 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been found to modulate the expression of genes involved in cell cycle regulation and DNA repair, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high yield and purity, as well as its diverse biological activities. It can be easily synthesized using standard laboratory techniques, and its structure can be modified to optimize its properties. However, 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Further studies are needed to determine the optimal conditions for using 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one in different experimental settings.

Future Directions

There are several future directions for research on 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, including:
1. Optimization of its structure and properties to enhance its biological activity and reduce its toxicity.
2. Investigation of its potential as a drug delivery system for targeted therapy.
3. Examination of its effects on other signaling pathways and enzymes involved in disease progression.
4. Evaluation of its safety and efficacy in animal models and clinical trials.
5. Development of new synthetic methods for 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one and related compounds.
6. Study of its potential as a fluorescent probe for imaging studies.
7. Analysis of its interactions with other drugs and compounds.
Conclusion
In conclusion, 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential applications in scientific research. Its diverse biological activities and relatively simple synthesis method make it an attractive target for further investigation. Future studies are needed to fully understand its mechanism of action, optimize its properties, and evaluate its safety and efficacy in various experimental settings.

Synthesis Methods

7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through a multi-step process involving the condensation of 2,3-difluorobenzaldehyde with 3-furoic acid, followed by cyclization and reduction reactions. The final product is obtained in good yield and purity, making it suitable for further research.

Scientific Research Applications

7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been studied as a potential treatment for various diseases, such as cancer, HIV, and hepatitis C. 7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has also been investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging studies.

properties

IUPAC Name

7-[(2,3-difluorophenyl)methyl]-2-(furan-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c21-16-4-1-3-14(17(16)22)11-23-8-2-6-20(19(23)26)7-9-24(13-20)18(25)15-5-10-27-12-15/h1,3-5,10,12H,2,6-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGMRRRWLVYGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=COC=C3)C(=O)N(C1)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.